Isostructural Crystal Lattice vs. Potassium Hydrogen Maleate
Ammonium hydrogen maleate (NH4HMAL) crystallizes in the orthorhombic space group Pbcm (Z=4) with unit cell parameters a = 4.616(1) Å, b = 8.085(2) Å, c = 16.410(5) Å, and is isostructural with potassium hydrogen maleate (KHMAL) [1]. Despite this structural isomorphism, the NH4HMAL unit cell volume is 8% larger than that of KHMAL [2]. This expansion is attributed to the longer average distance between the ammonium cation and the carboxylate oxygens (3.01 Å) compared to the potassium-oxygen distance (2.86 Å) [2].
NH₄⁺···O 3.01 Å vs K⁺···O 2.86 Å
Supports distinct mechanical property interpretation
Ambient XRD; compression behavior may differ
| Evidence Dimension | Unit cell volume and cation-oxygen coordination distance |
|---|---|
| Target Compound Data | Unit cell volume: larger; NH4+...O distance: 3.01 Å (average) |
| Comparator Or Baseline | Potassium hydrogen maleate (KHMAL): unit cell volume smaller; K+...O distance: 2.86 Å |
| Quantified Difference | Unit cell volume is 8% larger; cation-oxygen distance is 0.15 Å longer |
| Conditions | Single-crystal X-ray diffraction at ambient pressure |
Why This Matters
The 8% larger unit cell and longer cation-oxygen distances in NH4HMAL imply a less dense crystal packing and potentially different mechanical properties under compression, which are critical considerations for solid-state formulation stability in pharmaceutical excipient applications.
- [1] The Crystal Structure of Ammonium Hydrogen Maleate. (n.d.). Core.ac.uk. Retrieved from https://core.ac.uk/works/61582316/ View Source
- [2] Poręba, T., Macchi, P., & Casati, N. (2020). Structural Variety of Alkali Hydrogen Maleates at High Pressure. Crystal Growth & Design, 20(7), 4375–4386. https://doi.org/10.1021/acs.cgd.0c00133 View Source
